N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
The compound N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide features a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and at position 4 with a propanamide chain bearing a 3,5-dimethylisoxazole group. This structure integrates heterocyclic motifs known for diverse bioactivities, including kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(2)23(21-10)16-8-15(18-9-19-16)20-17(24)6-5-14-12(3)22-25-13(14)4/h7-9H,5-6H2,1-4H3,(H,18,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQCAAKYGHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCC3=C(ON=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 274.34 g/mol
The compound features a pyrazole and isoxazole moiety, which are known for their significant biological activities.
This compound exhibits multiple biological activities:
- Inhibition of Enzymes : It has shown inhibitory effects on specific enzymes such as monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism.
- Receptor Binding : The compound acts as a ligand for adenosine receptors, particularly A2A and A1 subtypes, which play roles in neuroprotection and modulation of neurotransmitter release.
2. Affinity Data
The binding affinity of the compound to various targets has been quantitatively assessed:
| Target | Affinity (Ki) | Assay Description |
|---|---|---|
| Adenosine A2A receptor (Human) | 2.10 nM | Binding assays using membranes from HEK cells transfected with receptors |
| Adenosine A1 receptor (Human) | 210 nM | Binding assays using membranes from HEK cells transfected with receptors |
| Potassium voltage-gated channel subfamily H member 2 (hERG) | IC50: 650 nM | Preclinical assay for drug candidates |
3. Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective properties of the compound in models of oxidative stress. Results indicated a significant reduction in cell death in neuronal cell lines exposed to oxidative agents, suggesting its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound showed IC50 values comparable to established chemotherapeutics, indicating promising anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Target Compound
- Core : Pyrimidin-4-yl.
- Substituents :
- Position 6: 3,5-Dimethyl-1H-pyrazol-1-yl.
- Position 4: 3-(3,5-Dimethylisoxazol-4-yl)propanamide.
Compound 27 ()
Comparison :
- The sulfonamide-carbamoyl groups in Compound 27 suggest carbonic anhydrase or cyclooxygenase inhibition, whereas the propanamide-isoxazole in the target compound aligns with kinase inhibitor designs .
Compound 4i/4j ()
Comparison :
Functional Group Analysis
| Functional Group | Target Compound | Compound 27 (Ev2) | Compound 4i/4j (Ev4) |
|---|---|---|---|
| Aromatic Core | Pyrimidine | Pyridine | Pyrimidinone |
| Heterocyclic Motifs | Pyrazole, Isoxazole | Pyrazole | Tetrazole, Coumarin |
| Polar Groups | Propanamide | Sulfonamide, Carbamoyl | Tetrazolyl, Carbonyl |
| Hydrophobic Groups | Methyl (pyrazole/isoxazole) | Butyl, Chlorophenyl | Phenyl, Coumarin |
Key Observations :
- Target Compound : The propanamide linker and dual heterocycles (pyrazole/isoxazole) balance hydrophobicity and hydrogen-bonding capacity, favoring kinase or phosphatase inhibition.
- Compound 27 : Sulfonamide and chlorophenyl groups enhance solubility and target enzymes like carbonic anhydrase .
- Compound 4i/4j : Tetrazole (a carboxylic acid bioisostere) improves metabolic stability, while coumarin expands π-system interactions .
Hypothesized Pharmacological Profiles
| Compound | Likely Targets | Potential Applications |
|---|---|---|
| Target Compound | Kinases (e.g., JAK, EGFR) | Oncology, inflammatory diseases |
| Compound 27 (Ev2) | Carbonic anhydrase | Diuretics, glaucoma treatment |
| Compound 4i/4j (Ev4) | Serine proteases, anticoagulants | Thrombosis, anticoagulant therapy |
Q & A
Q. How to design a study investigating the compound’s role in microbial systems (e.g., zoospore regulation)?
- Methodological Answer : Adapt protocols from ’s leucine-zoospore study:
- Bioassays : Expose microbial cultures (e.g., Phytophthora) to gradient concentrations.
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., motility regulators).
- Chemical probes : Synthesize fluorescently tagged analogs for localization studies .
Data Contradiction & Validation
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Q. What steps ensure reproducibility in catalytic coupling reactions involving this compound?
- Methodological Answer : Pre-dry solvents (molecular sieves) and reagents (lyophilization). Document catalyst activation protocols (e.g., Pd(OAc)₂ reduction with PPh₃). Use internal standards (e.g., anthracene) for reaction yield normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
